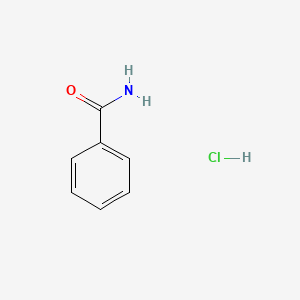
Benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide hydrochloride is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Benzamide hydrochloride and its derivatives are extensively studied for their potential therapeutic effects. They have been associated with various biological activities:
- Anti-inflammatory and Anticancer Properties : Research indicates that benzamide derivatives can inhibit specific enzymes involved in inflammation and cancer progression. For instance, studies have shown that certain benzamide compounds exhibit significant cytotoxic effects against cancer cell lines, making them candidates for further drug development .
- Antimicrobial Activity : Benzamide compounds have demonstrated efficacy against various bacterial and fungal strains. A study highlighted the antibacterial properties of benzamide derivatives against resistant bacterial strains, suggesting their potential use in treating infections .
- Smooth Muscle Relaxation : Some benzamide compounds have been identified as smooth muscle relaxants, which may be beneficial for conditions like hypertension and asthma. Their mechanism involves modulation of intracellular calcium levels, making them suitable for cardiovascular therapies .
Biological Studies
This compound serves as a valuable tool in biological research:
- Enzyme Inhibition Studies : It is commonly used to investigate enzyme interactions and inhibition mechanisms. For example, certain benzamide derivatives have been shown to inhibit key enzymes involved in metabolic pathways, providing insights into their pharmacological potential .
- Molecular Docking Studies : Researchers utilize benzamide compounds in molecular docking studies to predict how these molecules interact with biological macromolecules. This approach helps identify potential drug targets and optimize lead compounds for drug development .
Industrial Applications
In addition to its medicinal uses, this compound has several industrial applications:
- Synthesis of Complex Molecules : The compound is often used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to serve as a versatile building block in the pharmaceutical industry .
- Agrochemical Development : Benzamide derivatives have shown promise as agrochemicals due to their antifungal and insecticidal properties. They can be modified to enhance efficacy against agricultural pests and pathogens .
Antimicrobial Activity of Benzamide Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (mg/L) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Escherichia coli | 16 |
| Compound C | Candida albicans | 8 |
Cytotoxicity Against Cancer Cell Lines
| Benzamide Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 (Breast) | 12 |
| Compound E | A549 (Lung) | 15 |
| Compound F | HeLa (Cervical) | 10 |
Case Studies
- Zebrafish Embryo Toxicity Study : A recent investigation evaluated the toxicity of novel benzamide derivatives on zebrafish embryos, revealing low toxicity levels (LC50 > 20 mg/L). This suggests potential safety for environmental applications .
- Fungicidal Efficacy : Another study focused on the effectiveness of benzamide derivatives against fungal pathogens affecting crops. Results indicated strong inhibitory effects against Botrytis cinerea, with EC50 values significantly lower than those of conventional fungicides .
Eigenschaften
CAS-Nummer |
15934-46-0 |
|---|---|
Molekularformel |
C7H8ClNO |
Molekulargewicht |
157.60 g/mol |
IUPAC-Name |
benzamide;hydrochloride |
InChI |
InChI=1S/C7H7NO.ClH/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H2,8,9);1H |
InChI-Schlüssel |
SNIABFMMCKVXSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















